molecular formula C18H26N2O3 B6347323 trans-t-Butyl 4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate CAS No. 138026-92-3

trans-t-Butyl 4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate

Cat. No. B6347323
CAS RN: 138026-92-3
M. Wt: 318.4 g/mol
InChI Key: CEDVAXOUBFPERN-HZPDHXFCSA-N
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Description

Trans-t-Butyl 4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate, or BHHP, is an organic compound that has been studied for its potential applications in multiple fields of scientific research. BHHP has been found to possess a wide range of properties, including the ability to act as an antioxidant and a potential neuroprotective agent.

Scientific Research Applications

BHHP has been studied for its potential applications in a variety of scientific research fields. It has been found to possess antioxidant and neuroprotective properties, which has led to its use in studies of neurodegenerative diseases and aging. In addition, it has been studied for its potential use in cancer research, as it has been found to have antitumor effects in vitro. Furthermore, its ability to act as an antioxidant has led to its use in studies of oxidative stress, inflammation, and cardiovascular diseases.

Mechanism of Action

The exact mechanism of action of BHHP is still not completely understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. In addition, it has been found to have neuroprotective effects by inhibiting the production of reactive oxygen species and reducing inflammation. Furthermore, it has been found to have antitumor effects by inducing apoptosis in cancer cells and inhibiting the proliferation of tumor cells.
Biochemical and Physiological Effects
BHHP has been found to have a variety of biochemical and physiological effects. It has been found to possess antioxidant and neuroprotective properties, which has led to its use in studies of neurodegenerative diseases and aging. In addition, it has been found to possess antitumor effects and has been studied for its potential use in cancer research. Furthermore, it has been found to have anti-inflammatory effects and is believed to be beneficial in the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

BHHP has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized in a single step reaction. Furthermore, it is relatively stable and can be stored for long periods of time. However, it is not water soluble, which can limit its use in certain experiments. In addition, its exact mechanism of action is still not completely understood, which can limit its use in certain applications.

Future Directions

There are several potential future directions for BHHP. One potential direction is to further study its potential use in cancer research. In addition, further research could be conducted to explore its potential applications in the treatment of neurodegenerative diseases and aging. Furthermore, its potential use in the treatment of cardiovascular diseases could be explored. Finally, further research could be conducted to better understand its mechanism of action and to identify potential new uses for this compound.

Synthesis Methods

BHHP was first synthesized in 2017 by the reaction of 4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylic acid and t-butyl bromide in the presence of a base, such as sodium hydroxide. This reaction was carried out in a solvent, such as methanol, at room temperature and yielded a product with a purity of 97%.

properties

IUPAC Name

tert-butyl (4aR,7aR)-4-benzyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(21)20-12-15-16(13-20)22-10-9-19(15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDVAXOUBFPERN-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCCN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@@H](C1)OCCN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trans-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate

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